molecular formula C14H14O4 B13926389 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester CAS No. 92191-07-6

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester

Cat. No.: B13926389
CAS No.: 92191-07-6
M. Wt: 246.26 g/mol
InChI Key: FKPUSKXNUNDOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituents like hydroxy and methoxy groups typically enhance polarity and influence biological activity, while ester groups affect solubility and metabolic stability .

Properties

CAS No.

92191-07-6

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 4-hydroxy-5-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-3-18-14(16)10-7-9-5-4-6-12(17-2)13(9)11(15)8-10/h4-8,15H,3H2,1-2H3

InChI Key

FKPUSKXNUNDOHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2OC)O

Origin of Product

United States

Preparation Methods

Overview of Precursor Synthesis: 2-Naphthalenecarboxylic Acid

The synthesis of 2-naphthalenecarboxylic acid, the core structure for further functionalization, is commonly achieved by the liquid-phase oxidation of 2-methyl naphthalene using a catalytic system comprising transition metal carboxylates and bromide salts. A typical catalyst system includes cobalt acetate and manganese acetate with co-catalysts such as acetic acid zirconium or cerous acetate. The process involves:

  • Oxidation of 2-methyl naphthalene in the presence of oxygen.
  • Use of dispersants like triethanolamine to enhance reaction efficiency.
  • Repeated recovery and reuse of the mother liquor after product isolation.
  • Removal of tar by charcoal absorption at elevated temperatures (80–90°C) for 50–70 minutes.
  • Refinement of crude 2-naphthalenecarboxylic acid by alkalization, activated carbon decolorization, filtration, acidification, and drying to obtain the pure acid.

This method is advantageous due to relatively high yield and reduced pollution compared to older multi-step processes involving Friedel-Crafts reactions and sodium hypochlorite oxidation.

Esterification to Form Ethyl Ester

The conversion of 2-naphthalenecarboxylic acid derivatives to their ethyl esters typically involves classical esterification techniques such as:

  • Reaction of the acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via acid chloride intermediates.
  • Use of acyl chlorides prepared from the acid and reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol under mild conditions.
  • Alternative methods include the use of coupling agents or Lewis acid catalysis to facilitate ester formation.

These methods ensure high purity and yield of the ethyl ester derivative, which is crucial for further functionalization steps.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Outcome Reference
1 Oxidation of 2-methyl naphthalene to 2-naphthalenecarboxylic acid Co(OAc)2, Mn(OAc)2, KBr/NaBr, O2, triethanolamine, 80–90°C High-yield 2-naphthalenecarboxylic acid
2 Removal of impurities Charcoal absorption, filtration Purified acid
3 Esterification to ethyl ester Acid chloride formation (SOCl2), reaction with ethanol, or direct acid-catalyzed esterification 2-naphthalenecarboxylic acid ethyl ester
4 Introduction of 4-hydroxy and 5-methoxy substituents Lewis acid-mediated 1,2-acyl shift of oxabenzonorbornadienes 4-hydroxy-5-methoxy substituted naphthoic acid esters
5 Final purification Chromatography, crystallization Pure 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester

Mechanistic Insights and Reaction Conditions

  • The oxidation step relies on transition metal catalysis to activate molecular oxygen for selective oxidation of the methyl group on naphthalene.
  • The acyl shift mechanism involves a 1,2-hydride migration facilitated by Lewis acids, which rearranges oxabenzonorbornadiene intermediates to yield hydroxy-substituted naphthoic acid esters.
  • The electronic effects of substituents on the aromatic ring influence regioselectivity, with methoxy groups strongly directing the acyl shift to produce the desired substitution pattern.
  • Esterification reactions are conducted under anhydrous and inert atmosphere conditions to prevent side reactions and ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester, is an organic compound with a molecular weight of approximately 310.73 g/mol. It features a naphthalene ring substituted with a carboxylic acid, hydroxyl groups, and methoxy groups. The compound also has a chloro group at the 6-position and hydroxy groups at the 4 and 5 positions of the naphthalene ring, contributing to its chemical properties and potential biological activities. Derivatives of naphthalene compounds, including this specific compound, exhibit various biological activities.

Potential applications

2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester has several applications across various fields:

  • Antioxidant Properties The presence of hydroxyl and methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Antimicrobial Activity Some derivatives of naphthalene exhibit antimicrobial activity.
  • Interaction studies These studies typically focus on its interactions with biological macromolecules such as proteins and nucleic acids to elucidate its mechanism of action and identify potential therapeutic targets.

Structural Analogs

Several compounds share structural similarities with 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester:

Compound NameChemical FormulaKey Features
Ethyl 1,3-dihydroxynaphthalene-2-carboxylateContains hydroxyl groups at different positions; potential antioxidant properties.
Methyl 2-naphthoateA simpler ester derivative of naphthalene; used in organic synthesis.
7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthoic acid ethyl esterContains additional chlorine and methoxy groups and exhibits unique biological activities.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The positions and types of substituents significantly alter physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester N/A 4-OH, 5-OCH₃, ethyl ester Likely C₁₄H₁₄O₄* ~246.26 (estimated) Hypothesized pharmacological activity based on substituents
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate 137932-77-5 4-OH, 8-OCH₃, 5-CH₃, ethyl ester C₁₅H₁₆O₄ 260.29 Used in medicinal chemistry; storage at -20°C
Ethyl 4-acetoxy-5,6,8-trimethoxy-2-naphthoate 25936-85-0 4-OAc, 5,6,8-OCH₃, ethyl ester C₁₈H₂₀O₇ 348.35 Higher molecular weight due to acetyl and additional methoxy groups
2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-, Ba/Sr-lake 3564-21-4 Azo dye with sulfonate groups Complex N/A Cosmetic colorant (CI 15850)

*Estimated based on analogous structures.

Key Observations:
  • Substituent Bulk : Compounds with bulky groups (e.g., 1,4-bis(phenylmethoxy) in EP15 from ) hinder esterification, leading to stabilized intermediates instead of desired products .
  • Polarity : Hydroxy and methoxy groups increase hydrophilicity, while acetyl or methyl groups enhance lipophilicity .
  • Bioactivity: Hydroxy-methoxy substitution patterns are associated with antiviral and pharmacological potentials in plant-derived compounds .

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester (CAS Number: 92191-07-6) is a chemical compound notable for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester is C14H14O4C_{14}H_{14}O_4 with a molecular weight of approximately 246.26 g/mol. The compound features a naphthalene ring structure that contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds with naphthalene structures exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. In vitro studies have demonstrated that this compound can reduce oxidative stress markers in various cell lines .

Anticancer Properties

Several studies have highlighted the potential anticancer effects of 2-naphthalenecarboxylic acid derivatives. For instance, a study focusing on the inhibition of protein arginine methyltransferase (PRMT) showed that related compounds could suppress tumor growth in breast cancer models by inducing apoptosis in cancer cells . The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it was found to mitigate neuronal damage and improve cognitive function. This effect is attributed to its ability to inhibit neuroinflammation and promote neuronal survival through antioxidant mechanisms .

Case Studies

StudyObjectiveFindings
Study on Antioxidant Activity To evaluate the free radical scavenging activityShowed significant reduction in DPPH radical levels, indicating strong antioxidant potential .
Anticancer Activity in Breast Cancer To assess the inhibitory effects on PRMTsDemonstrated submicromolar IC50 values against PRMT9, leading to reduced tumor growth in vivo .
Neuroprotection in Alzheimer’s Model To investigate cognitive improvement in treated animalsResulted in enhanced memory retention and reduced amyloid plaque formation .

The biological activities of 2-naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-, ethyl ester can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : By inhibiting specific enzymes like PRMTs, the compound disrupts pathways critical for cancer cell survival.
  • Neuroprotection : It reduces oxidative stress and inflammation in neuronal tissues, promoting cell survival and function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.